N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Description
Properties
IUPAC Name |
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-20(2)25(28-23-11-7-4-8-12-23)19-27-26(30)22-13-15-24(16-14-22)29-33(31,32)18-17-21-9-5-3-6-10-21/h3-18,20,25,28-29H,19H2,1-2H3,(H,27,30)/b18-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKUOZOLMSSOR-ISLYRVAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, a complex sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
The structural complexity of the compound contributes to its unique biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.
Research indicates that sulfonamide compounds, including this compound, primarily exert their effects through the following mechanisms:
- Enzyme Inhibition : These compounds often inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, sulfonamides are known to inhibit carbonic anhydrase and dihydropteroate synthase, affecting bacterial growth and proliferation.
- Antioxidant Activity : Some studies have suggested that sulfonamide derivatives possess antioxidant properties that can protect cells from oxidative stress, thereby enhancing cell survival under adverse conditions.
Pharmacological Effects
- Antidiabetic Properties : Recent studies have highlighted the potential of sulfonamide derivatives in managing diabetes. For instance, compounds similar to this compound have shown efficacy in improving insulin sensitivity and reducing blood glucose levels in diabetic models .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory cytokines and pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in treating infections caused by resistant bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidiabetic | Improved insulin sensitivity; reduced glucose levels | , |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Inhibition of bacterial growth | , |
Case Study Example
In a study conducted by researchers investigating the effects of various sulfonamide derivatives on pancreatic β-cells, it was found that certain modifications to the benzamide scaffold enhanced protective activity against endoplasmic reticulum (ER) stress. The analogs demonstrated significant improvements in cell viability under stress conditions, with EC50 values indicating potent activity at low concentrations (e.g., EC50 = 0.1 ± 0.01 μM for the most active analog) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzamide cores , sulfonamide/sulfamoyl groups , and substituent variations . Below is a detailed analysis:
Sulfonamide Derivatives with Alkyl/Aryl Substituents
- Key Analog: 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides () Structural Differences: These analogs feature a chlorobenzenesulfonamide core with alkylthio (e.g., methylthio, ethylthio) and phthalazine-derived substituents, contrasting with the target compound’s phenylethenylsulfonylamino group. Synthesis: Prepared via condensation of guanidine derivatives with 2-acetylbenzoic acid in acetic acid or dioxane, requiring 1–8 hours of reflux . Implications: Alkylthio and chloro groups may enhance lipophilicity but reduce metabolic stability compared to the target’s conjugated styryl group.
Benzamide-Sulfamoyl Hybrids
- Key Analog: N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides () Structural Differences: These compounds integrate a methoxyphenyl-propenoyl bridge and sulfamoylphenyl groups, differing from the target’s anilino-methylbutyl side chain. Synthesis: Synthesized via acetic acid/sodium acetate-mediated reactions using oxazolone intermediates, emphasizing electrophilic substitution tolerance .
Orexin Receptor Ligands ()
- Key Analog: 2-(Dimethylamino)-N-[2-(3-[(5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl)sulfonylamino]anilino)ethyl]benzamide Structural Differences: Shares a benzamide-sulfonamide backbone but incorporates dimethylamino and methoxyphenyl substituents, which are absent in the target compound. Implications: Such modifications are critical for orexin receptor binding, suggesting that the target’s phenylethenyl group might sterically hinder similar receptor interactions .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s (E)-styryl group could be synthesized via Heck coupling or similar methods, contrasting with the SN2-driven alkylthio substitutions in .
- Pharmacological Potential: The phenylethenyl moiety may confer π-π stacking interactions with biological targets, akin to styryl-based kinase inhibitors. However, its bulkiness might limit blood-brain barrier penetration compared to smaller analogs like those in .
- Stability Considerations : Sulfonamide derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit higher hydrolytic stability, whereas the target’s styryl group may increase susceptibility to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
